
6,7-Dimethoxyquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxyquinoline-2-carboxylic acid is an organic compound with the molecular weight of 233.22 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 6,7-dimethoxy-2-quinolinecarboxylic acid . The InChI code is 1S/C12H11NO4/c1-16-10-5-7-3-4-8 (12 (14)15)13-9 (7)6-11 (10)17-2/h3-6H,1-2H3, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point ranges from 213 to 215 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
6,7-Dimethoxyquinoline-2-carboxylic acid: derivatives have been synthesized and evaluated for their potential to inhibit amyloid-beta (Aβ) aggregation . This is significant because Aβ aggregation is a hallmark of Alzheimer’s disease and is associated with cognitive decline. The derivatives of this compound have shown promise in attenuating Aβ-induced neurotoxicity, suggesting a potential application in developing treatments for Alzheimer’s disease.
Epigenetic Regulation
Quinoline derivatives, including those related to 6,7-Dimethoxyquinoline-2-carboxylic acid , have been identified as inhibitors of G9a, a histone lysine methyltransferase . G9a plays a crucial role in epigenetic regulation by adding methyl groups to histone proteins, affecting gene expression. Inhibitors of G9a can, therefore, have therapeutic potential in diseases where epigenetic regulation is disrupted.
Nanotechnology
Carboxylic acids, including 6,7-Dimethoxyquinoline-2-carboxylic acid , can be used in nanotechnology for surface modification of nanoparticles and nanostructures like carbon nanotubes and graphene . These modifications can improve the dispersion and incorporation of nanoparticles into various materials, enhancing the properties of polymer nanomaterials.
Medicinal Chemistry
The quinoline motif, which includes 6,7-Dimethoxyquinoline-2-carboxylic acid , is a key structure in several pharmacologically active compounds. It has a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . This makes it a valuable scaffold in drug discovery and development.
Colorimetric and Fluorogenic Applications
6,7-Dimethoxyquinoline-2-carboxylic acid: can be utilized in colorimetric and fluorogenic assays due to its ability to undergo specific reactions that result in a color change. These properties are useful in both physiological conditions and as food additives, providing a method for detecting the presence of certain substances .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 6,7-Dimethoxyquinoline-2-carboxylic acid is the amyloid-beta (Aβ) aggregation . Aβ aggregation is a significant factor responsible for cognitive decline and memory deficits in Alzheimer’s disease .
Mode of Action
6,7-Dimethoxyquinoline-2-carboxylic acid acts as an inhibitor of Aβ aggregation . It interacts with Aβ, preventing its aggregation and formation of neurotoxic oligomers, protofibrils, and plaques .
Biochemical Pathways
The compound affects the biochemical pathway related to the aggregation of Aβ. By inhibiting the aggregation of Aβ, it prevents the formation of neurotoxic oligomers, protofibrils, and plaques, which are associated with neuronal cell death .
Result of Action
The result of the action of 6,7-Dimethoxyquinoline-2-carboxylic acid is the inhibition of Aβ aggregation . This leads to a decrease in the formation of neurotoxic oligomers, protofibrils, and plaques, thereby attenuating Aβ-induced neurotoxicity .
Eigenschaften
IUPAC Name |
6,7-dimethoxyquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-7-3-4-8(12(14)15)13-9(7)6-11(10)17-2/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGBLROXONFBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyquinoline-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2977806.png)
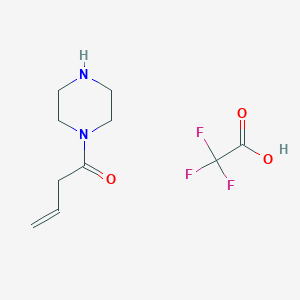
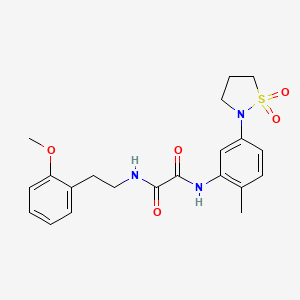
![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2977809.png)
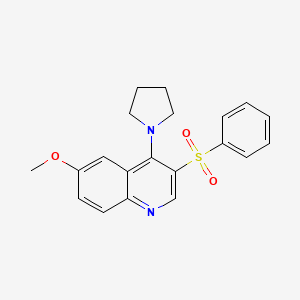
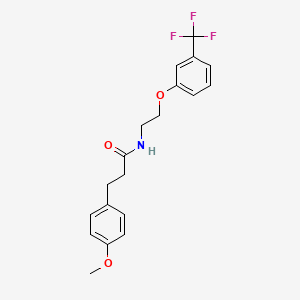
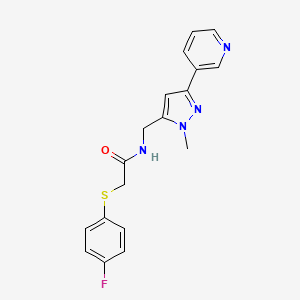
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2977817.png)
![2-chloro-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2977819.png)
![N-(2,4-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2977820.png)

![N-(2-chlorophenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2977824.png)